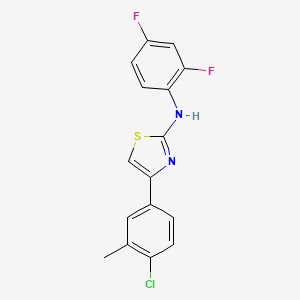

(2,4-Difluorophenyl)(4-(4-chloro-3-methylphenyl)(2,5-thiazolyl))amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

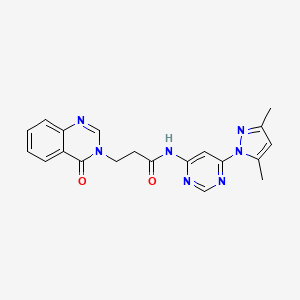

2,4-Difluorophenyl)(4-(4-chloro-3-methylphenyl)(2,5-thiazolyl))amine, also known as DFTPT, is a novel compound of interest to many scientific researchers due to its interesting properties. It has been studied for a variety of applications, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

Corrosion Inhibition of Iron

A study by Kaya et al. (2016) used quantum chemical parameters and molecular dynamics simulations to predict the corrosion inhibition performances of various thiazole derivatives, including those similar to (2,4-Difluorophenyl)(4-(4-chloro-3-methylphenyl)(2,5-thiazolyl))amine, against iron metal corrosion (Kaya et al., 2016).

Antifungal and Plant-Growth-Regulatory Activities

Liu et al. (2011) synthesized new thiazol-2-amine derivatives containing the 2,4-difluorophenyl unit and 1H-1,2,4-triazole moiety, exploring their antifungal and plant-growth-regulatory activities (Liu, Dai, & Fang, 2011).

Antibacterial Activity

The work of Uwabagira et al. (2018) involved synthesizing a new compound, N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine, and testing its in vitro antibacterial activity against various bacteria (Uwabagira, Sarojini, & Poojary, 2018).

Antimicrobial Activities of Triazole Derivatives

Bektaş et al. (2007) synthesized novel triazole derivatives and screened them for antimicrobial activities, which can be relevant for the study of similar thiazolyl compounds (Bektaş et al., 2007).

Electronic Structure Investigation

Özdemir et al. (2009) conducted an experimental and theoretical investigation of the molecular and electronic structure of a thiazol-2-amine derivative, providing insight into the electronic properties of such compounds (Özdemir, Dinçer, Cukurovalı, & Büyükgüngör, 2009).

Organic Light-Emitting Devices

Li et al. (2012) synthesized novel 2,4-difluorophenyl-functionalized arylamines and tested them in organic light-emitting devices, demonstrating their potential in electronic applications (Li et al., 2012).

Synthesis and Antimicrobial Activities of Mannich Base Derivatives

Sah et al. (2014) synthesized formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole and evaluated their antimicrobial activities (Sah, Bidawat, Seth, & Gharu, 2014).

properties

IUPAC Name |

4-(4-chloro-3-methylphenyl)-N-(2,4-difluorophenyl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClF2N2S/c1-9-6-10(2-4-12(9)17)15-8-22-16(21-15)20-14-5-3-11(18)7-13(14)19/h2-8H,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWLKRESMIRUEHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CSC(=N2)NC3=C(C=C(C=C3)F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClF2N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Cyano-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]benzamide](/img/structure/B2469761.png)

![N1-(3,5-dimethylphenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2469762.png)

![2-[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B2469766.png)

![3-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-fluorophenyl}propanoic acid](/img/structure/B2469771.png)

![tert-butyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2469779.png)

![6-Amino-3-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylmethyl]-4-(2-nitrophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2469780.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B2469782.png)